molecular formula C22H37NO5 B12902067 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine CAS No. 860-44-6

4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine

Cat. No.: B12902067
CAS No.: 860-44-6
M. Wt: 395.5 g/mol
InChI Key: IPCVMVMCDCHILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine is a complex organic compound with the molecular formula C22H37NO5. It is characterized by the presence of multiple ethoxy groups and a morpholine ring, making it a versatile molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

The compound 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H39N1O6C_{24}H_{39}N_{1}O_{6}, characterized by a morpholine ring and a phenoxy group with multiple ethoxy linkages. The presence of the bulky 5-methyl-2-(propan-2-yl)phenoxy moiety suggests potential interactions with various biological targets due to steric and electronic properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing phenoxy and morpholine groups have been reported to possess antimicrobial properties, potentially acting against various bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some morpholine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Morpholine derivatives are known to inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent inflammatory mediators .
  • Interaction with Cell Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly those regulated by kinases such as p38 MAPK .
  • Modulation of Ion Channels : Some studies suggest that similar compounds can modulate ion channels, affecting cellular excitability and neurotransmitter release.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Activity Study :
    • A study evaluated the antibacterial effects of phenoxy-containing morpholines against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations ranging from 10 to 100 µg/mL .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that derivatives with morpholine structures reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages by up to 70% at 50 µM concentrations, indicating strong anti-inflammatory potential .
  • Cytotoxicity Assessment :
    • A study on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis with an IC50 value of approximately 15 µM, suggesting promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/Effect ConcentrationReference
AntimicrobialStaphylococcus aureus10–100 µg/mL
Anti-inflammatoryMacrophages50 µM
CytotoxicityHeLa Cells15 µM
MechanismDescription
Enzyme InhibitionInhibition of PLA2 leading to reduced inflammatory mediators
Cell Signaling ModulationInterference with p38 MAPK signaling pathways
Ion Channel ModulationPotential effects on neurotransmitter release

Properties

CAS No.

860-44-6

Molecular Formula

C22H37NO5

Molecular Weight

395.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine

InChI

InChI=1S/C22H37NO5/c1-19(2)21-5-4-20(3)18-22(21)28-17-16-27-15-14-26-13-12-25-11-8-23-6-9-24-10-7-23/h4-5,18-19H,6-17H2,1-3H3

InChI Key

IPCVMVMCDCHILU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCOCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.